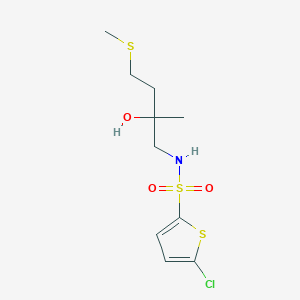

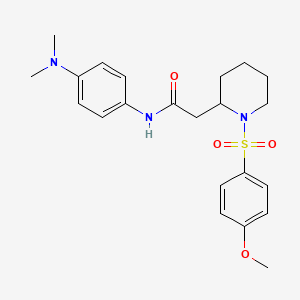

![molecular formula C24H26N2O5S2 B2751070 Methyl 3-[(3,4-dimethylphenyl){2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-13-6](/img/structure/B2751070.png)

Methyl 3-[(3,4-dimethylphenyl){2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Material Science

Tetrasubstituted Thiophenes Synthesis : A study outlined a one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes, demonstrating the efficiency of such syntheses for producing complex thiophene derivatives (S. N. Sahu et al., 2015). This research highlights the chemical versatility of thiophene derivatives and their potential in material science and organic electronics.

Heterocyclic Disperse Dyes : Research into the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its use in dyeing polyester fibers illustrates the application of thiophene derivatives in the textile industry. The synthesized dyes offered good levelness and fastness properties on polyester fabric, although they exhibited poor photostability (O. Iyun et al., 2015).

Environmental Biodegradation

- Petroleum Biodegradation : A study on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains provided insights into the microbial degradation of sulfur heterocycles in petroleum, indicating the environmental applications of understanding thiophene chemistry for oil spill remediation (K. Kropp et al., 1996).

Organic and Pharmaceutical Chemistry

Photochemical Degradation of Crude Oil Components : The study of photochemical degradation of benzothiophene derivatives sheds light on the fate of crude oil components in marine environments, highlighting the significance of thiophene chemistry in environmental sciences and pollution management (J. Andersson & Stefan Bobinger, 1996).

Genotoxic and Carcinogenic Potentials Assessment : An investigation into the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies emphasizes the importance of thiophene derivatives in pharmaceutical research and safety assessment (Alban Lepailleur et al., 2014).

Future Directions

Thiophene and its derivatives, including the compound , have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-15-6-8-19(12-17(15)3)25-22(27)14-26(20-9-7-16(2)18(4)13-20)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCTWFMJBDIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)

![2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2750993.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)

![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

methanone](/img/structure/B2751000.png)

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)

![2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine](/img/structure/B2751005.png)